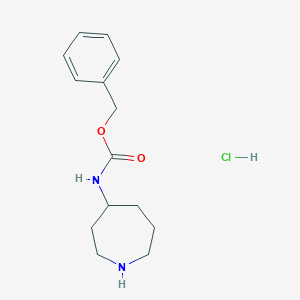

Benzyl azepan-4-ylcarbamate hydrochloride

Description

Significance of Azepane Derivatives in Chemical Synthesis and Medicinal Chemistry

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a significant structural motif in both chemical synthesis and medicinal chemistry. Azepane-based compounds exhibit a high degree of structural diversity and a wide range of pharmacological properties, making them valuable for the discovery of new therapeutic agents. ontosight.ai The development of novel, highly active azepane-containing analogues is an active area of research in medicinal chemistry. ontosight.ai To date, more than 20 drugs containing the azepane scaffold have received FDA approval for treating various diseases. ontosight.ai

The versatility of the azepane scaffold allows it to serve as a foundational structure for compounds targeting a wide array of biological targets. Research has highlighted the application of azepane derivatives in developing treatments for cancer, tuberculosis, Alzheimer's disease, and microbial infections. ontosight.ai Furthermore, they have been investigated as histamine (B1213489) H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsant drugs. ontosight.ai The ability of the azepane structure to present pharmacophores in a distinct three-dimensional arrangement makes it a versatile component in drug design. nih.govresearchgate.net

The synthetic utility of azepanes is also noteworthy. They serve as crucial building blocks and reagents in the synthesis of various pharmaceutical agents. researchgate.net A number of synthetic methodologies have been developed for the preparation of azepane-containing scaffolds, including ring-closing metathesis, ring-expansion, and intramolecular reductive amination. daneshyari.com

Historical Context of Azepane Scaffold Exploration in Academia

The exploration of the azepane scaffold in academia is intrinsically linked to the history of psychopharmacology. A pivotal moment in this history was the discovery of Imipramine in the 1950s. researchgate.net Initially synthesized in 1951 as part of research into antihistamines, Imipramine's potential as an antipsychotic was investigated following the discovery of chlorpromazine's effects. wikipedia.orgpsychologytoday.com

During clinical trials in the mid-1950s, psychiatrist Roland Kuhn serendipitously observed that Imipramine had significant antidepressant effects in patients. nih.govwikipedia.org This discovery was a landmark event, leading to the introduction of Imipramine as the first tricyclic antidepressant in Europe in 1958 and the United States in 1959. wikipedia.org Imipramine's core structure is a dibenzazepine, a derivative of azepine. This pioneering work with Imipramine spurred further academic and industrial interest in azepine-containing compounds and their therapeutic potential, laying the groundwork for future research into this class of heterocyclic compounds. psychologytoday.com

Overview of Research Trajectories for Benzyl (B1604629) Azepan-4-ylcarbamate Hydrochloride and Related Carbamic Esters

Benzyl azepan-4-ylcarbamate hydrochloride is characterized by the presence of a benzyl carbamate (B1207046) group attached to an azepane ring. The benzyl carbamate moiety, often referred to as a benzyloxycarbonyl (Cbz or Z) group, is a well-established protecting group for amines in organic synthesis, particularly in peptide synthesis. nbinno.com Its utility lies in its stability under various reaction conditions and its selective removal under mild conditions, such as hydrogenolysis. nbinno.com

In the context of medicinal chemistry, research into carbamic esters extends beyond their role as protecting groups. Studies have explored carbamate derivatives as potential therapeutic agents. For example, benzyl carbamates have been investigated for their potential to modulate the activity of enzymes such as beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is a target in Alzheimer's disease research. mdpi.com Other research has focused on benzyl carbamates as potential antitubercular agents, with some compounds showing good inhibitory activity against M. tuberculosis. mdpi.com

The combination of the azepane scaffold with a benzyl group has also been a subject of investigation. For instance, research on N-benzylated bicyclic azepanes has identified them as potent inhibitors of monoamine transporters, suggesting potential applications in targeting neuropsychiatric disorders. acs.org The study of this compound and related compounds likely falls within these research trajectories, exploring their potential as intermediates in the synthesis of more complex molecules or as bioactive compounds in their own right.

Data Tables

Table 1: Examples of FDA-Approved Drugs Containing an Azepane Ring

| Drug Name | Therapeutic Class |

| Bazedoxifene | Selective estrogen receptor modulator (SERM) |

| Cetiedil | Peripheral vasodilator |

| Glisoxepide | Antidiabetic |

| Mecillinam | Antibiotic |

| Setastine | Antihistamine |

| Tolazamide | Antidiabetic |

This table is not exhaustive but provides examples of the diverse applications of azepane-containing drugs. wikipedia.org

Table 2: Research Applications of Azepane and Carbamate Derivatives

| Compound Class | Research Area | Potential Application |

| Azepane Derivatives | Oncology, Neurology, Infectious Diseases | Anti-cancer, Anti-Alzheimer's, Antimicrobial agents ontosight.ai |

| Benzyl Carbamates | Medicinal Chemistry | BACE1 Modulators, Antitubercular agents mdpi.commdpi.com |

| N-Benzylated Azepanes | Neuropharmacology | Monoamine transporter inhibitors acs.org |

Properties

IUPAC Name |

benzyl N-(azepan-4-yl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c17-14(16-13-7-4-9-15-10-8-13)18-11-12-5-2-1-3-6-12;/h1-3,5-6,13,15H,4,7-11H2,(H,16,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMFICLCTVOXKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)NC(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of the Azepane Carbamate Moiety

Reactions at the Azepane Nitrogen

Once deprotonated from its hydrochloride salt, the secondary amine on the azepane ring becomes a versatile nucleophile, capable of undergoing a variety of common amine reactions. These transformations are fundamental for building more complex molecules based on the azepane scaffold.

N-Alkylation and N-Acylation: The azepane nitrogen can readily participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives. Similarly, it can be acylated using acyl chlorides or anhydrides to yield the corresponding N-acyl azepanes. These are standard transformations for secondary amines and are widely applicable.

N-Arylation: A more advanced method for forming a carbon-nitrogen bond at this position is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the arylation of the azepane nitrogen using aryl halides or triflates. nih.gov This reaction has become a cornerstone of modern synthetic chemistry for its broad substrate scope and functional group tolerance, enabling the synthesis of a wide array of N-aryl azepane derivatives. wikipedia.orgresearchgate.net Catalyst systems for this transformation have evolved, with ligands such as BINAP and DPEphos offering high efficiency for coupling various amines with aryl partners. wikipedia.orgnih.gov

Table 1: Representative Reactions at the Azepane Nitrogen

| Reaction Type | Reagents/Catalysts | Product Type | Reference(s) |

| N-Alkylation | Alkyl Halide (R-X), Base | N-Alkyl Azepane | General Knowledge |

| N-Acylation | Acyl Chloride (RCOCl), Base | N-Acyl Azepane | General Knowledge |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X), Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., DPEphos), Base (e.g., Cs₂CO₃) | N-Aryl Azepane | wikipedia.orgnih.gov |

Modifications of the Benzyl (B1604629) Carbamate (B1207046) Group

The benzyl carbamate (Cbz or Z group) is a widely used protecting group for amines due to its relative stability and the variety of methods available for its removal. total-synthesis.commasterorganicchemistry.com

Deprotection (Cleavage): The most common modification of the benzyl carbamate group is its complete removal to liberate the primary amine at the 4-position of the azepane ring. Several methods are effective:

Hydrogenolysis: This is the most prevalent method for Cbz deprotection. It involves catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas (H₂) or a hydrogen source like ammonium (B1175870) formate. total-synthesis.comresearchgate.netresearchgate.net The reaction proceeds under mild conditions and releases the free amine, toluene, and carbon dioxide. total-synthesis.com

Acidic Cleavage: While generally stable to mild acids, the Cbz group can be cleaved under harsh acidic conditions, such as with excess hydrogen bromide (HBr). total-synthesis.comlibretexts.org

Nucleophilic Cleavage: A milder, non-reductive method involves nucleophilic attack. For instance, treatment with 2-mercaptoethanol (B42355) in the presence of a base can effectively deprotect Cbz-protected amines, offering an alternative for substrates with functionalities sensitive to hydrogenolysis. organic-chemistry.orgorganic-chemistry.org

Conversion to Ureas: Beyond simple deprotection, the carbamate moiety can be directly converted into other functional groups. A notable transformation is its conversion to a urea (B33335) derivative. This can be achieved by reacting the carbamate with a primary or secondary amine in the presence of reagents like aluminum amides (e.g., from trimethylaluminum) or under zirconium(IV) catalysis. organic-chemistry.orgresearchgate.netacs.org This method bypasses the need for isolating the often sensitive primary amine and reacting it with an isocyanate. organic-chemistry.orgorganic-chemistry.org

Table 2: Common Modifications of the Benzyl Carbamate Group

| Transformation | Reagents/Conditions | Result | Reference(s) |

| Hydrogenolysis | H₂, Pd/C | Deprotection to primary amine | total-synthesis.comresearchgate.net |

| Acidic Cleavage | HBr, Acetic Acid | Deprotection to primary amine | total-synthesis.com |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | Deprotection to primary amine | organic-chemistry.orgorganic-chemistry.org |

| Conversion to Urea | R₂NH, Trimethylaluminum | Substituted Urea | organic-chemistry.orgresearchgate.net |

| Conversion to Urea | R₂NH, Zr(IV) catalyst | Substituted Urea | acs.org |

Transformations Affecting the Azepane Ring System

The seven-membered azepane ring, while generally stable as a saturated heterocycle, can undergo specific transformations that alter its structure, such as ring contraction or cleavage.

Ring Contraction: Under certain oxidative conditions, the azepane ring can be induced to contract to a smaller, five- or six-membered ring. For example, the oxidation of a dihydro-1H-azepine derivative with meta-chloroperoxybenzoic acid (m-CPBA) can lead to a reaction sequence culminating in a ring contraction to a substituted piperidine (B6355638). nih.gov Similarly, oxidation of certain 3H-azepine systems with selenium dioxide has been shown to yield ring-contracted pyrrolidinone products, among other compounds. researchgate.net

Ring Expansion: While not a reaction of the azepane ring itself, it is relevant to note that ring expansion is a major strategy for synthesizing the azepane core. Methods include the photochemical rearrangement of N-vinylpyrrolidinones and the stereoselective expansion of piperidine derivatives. organic-chemistry.orgrsc.org Strategies involving the dearomative ring expansion of nitroarenes have also emerged as a powerful tool for creating complex azepanes from simple starting materials. manchester.ac.uknih.gov

Oxidative Cleavage: Harsh oxidation can lead to the cleavage of the azepane ring. The reaction of 3H-azepines with selenium dioxide can result in ring-opening to yield dienal products, demonstrating that the carbocyclic framework can be broken under specific oxidative stress. researchgate.net

Stability and Reactivity Under Various Reaction Conditions

Acidic and Basic Conditions: The Cbz group is known for its stability in basic and most aqueous acidic conditions, which is a key reason for its widespread use as a protecting group. researchgate.netijacskros.com However, it is labile to strong acids like HBr. total-synthesis.com The azepane ring itself, as a saturated amine, is stable under a wide range of acidic and basic conditions, though the nitrogen's protonation state will vary with pH.

Reductive Conditions: The molecule shows distinct reactivity under different reductive conditions.

Catalytic Hydrogenation: As mentioned, this is the standard condition for cleaving the Cbz group, leaving the azepane ring and the primary amine intact. total-synthesis.com

Hydride Reagents: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the carbamate group's carbonyl. This does not cleave the group in the same way as hydrogenolysis but instead reduces it to an N-methyl group, transforming the benzyl carbamate into an N-methyl-N-benzylamino moiety. guidechem.comstackexchange.com A magnesium-catalyzed reduction can also achieve this transformation. acs.org

Oxidative Conditions: The saturated azepane ring is generally robust against mild oxidation. However, the nitrogen atom can be oxidized, and stronger oxidants can lead to ring contraction or cleavage, as seen with reagents like m-CPBA and SeO₂ on related azepine systems. nih.govresearchgate.net The benzyl portion of the carbamate is also susceptible to oxidation under certain conditions, though this is less common than reductive cleavage.

Table 3: Stability and Reactivity Profile

| Condition | Moiety Affected | Outcome | Reference(s) |

| Strong Acid (e.g., HBr) | Benzyl Carbamate | Cleavage/Deprotection | total-synthesis.com |

| Strong Base (e.g., NaOH) | Benzyl Carbamate | Generally Stable | researchgate.netijacskros.com |

| Catalytic Hydrogenation (H₂/Pd-C) | Benzyl Carbamate | Cleavage/Deprotection | total-synthesis.comresearchgate.net |

| Strong Hydride (e.g., LiAlH₄) | Benzyl Carbamate | Reduction to N-methyl group | guidechem.comstackexchange.com |

| Strong Oxidation (e.g., m-CPBA) | Azepane Ring | Potential Ring Contraction | nih.gov |

Structural Elucidation and Characterization Methodologies in Azepane Chemistry

Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of Benzyl (B1604629) azepan-4-ylcarbamate hydrochloride. Both ¹H and ¹³C NMR spectra offer unique insights into the molecule's intricate structure.

In a typical ¹H NMR spectrum, the protons of the benzyl group would exhibit signals in the aromatic region, while the protons on the azepane ring and the carbamate (B1207046) linkage would appear at characteristic chemical shifts. The benzylic protons adjacent to the oxygen atom are also readily identifiable.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carbamate, the aromatic carbons of the benzyl group, and the aliphatic carbons of the azepane ring.

Interactive Table 1: Representative ¹H NMR Spectral Data for Benzyl azepan-4-ylcarbamate hydrochloride

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.30-7.45 | m | 5H | Aromatic protons (benzyl group) |

| 5.12 | s | 2H | Benzylic protons (-O-CH₂-Ph) |

| 4.05 | m | 1H | Azepane-4-yl proton (-CH-NH) |

| 3.10-3.30 | m | 4H | Azepane ring protons (adjacent to N) |

| 1.80-2.00 | m | 4H | Azepane ring protons |

Note: This is a representation of expected NMR data. Actual experimental values may vary.

Interactive Table 2: Representative ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| 156.5 | Carbonyl carbon (carbamate) |

| 136.8 | Aromatic carbon (benzyl group, C-1) |

| 128.6 | Aromatic carbons (benzyl group) |

| 128.2 | Aromatic carbons (benzyl group) |

| 67.0 | Benzylic carbon (-O-CH₂-Ph) |

| 50.5 | Azepane-4-yl carbon (-CH-NH) |

| 46.0 | Azepane ring carbons (adjacent to N) |

| 32.5 | Azepane ring carbons |

Note: This is a representation of expected NMR data. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight and elemental composition of this compound. This technique provides a high degree of confidence in the molecular formula by measuring the mass-to-charge ratio to several decimal places.

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, corroborating the data obtained from NMR spectroscopy.

Interactive Table 3: Representative HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | 277.1916 | 277.1919 |

Note: This is a representation of expected HRMS data. Actual experimental values may vary.

Chromatographic and Separation Methodologies for Compound Purity Assessment

Ensuring the purity of this compound is paramount for its use in research and development. Chromatographic techniques are the gold standard for assessing the purity of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. A validated HPLC method can separate the target compound from any impurities, and the purity is typically determined by the area percentage of the main peak in the chromatogram. Gas Chromatography (GC) may also be used, particularly for assessing volatile impurities.

Interactive Table 4: Representative HPLC Purity Analysis Data for this compound

| Parameter | Value |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 6.8 min |

| Purity | >99.5% |

Note: This is a representation of expected HPLC data. Actual experimental values may vary.

Benzyl Azepan 4 Ylcarbamate Hydrochloride As a Chemical Scaffold in Rational Design

Scaffold Design Principles in Heterocyclic Chemistry

In heterocyclic chemistry, a core principle of scaffold design involves identifying a central molecular framework that can be systematically decorated with various functional groups to interact with a biological target. A key strategy is "scaffold hopping," where the core of a known active molecule is replaced with a structurally distinct scaffold to discover new chemical entities with improved properties. The azepane ring is an excellent candidate for such strategies.

For instance, in the development of novel antibiotics, the naturally occurring 2-deoxystreptamine (B1221613) (2-DOS) scaffold in aminoglycosides, which is crucial for binding to the bacterial ribosome, has been successfully replaced. nih.gov Utilizing three-dimensional structural information, researchers have rationally designed azepane-glycosides where the azepane ring serves as a novel heterocyclic scaffold. nih.gov These new compounds demonstrated effective binding to the ribosomal target and inhibited bacterial translation and growth, including in resistant strains of Staphylococcus aureus. nih.gov This highlights a fundamental design principle: a heterocyclic scaffold like azepane can mimic the spatial and electronic features of a natural substrate-binding motif while offering new vectors for chemical modification and the potential for improved pharmacological profiles.

Exploration of Chemical Space Through Azepane-Based Scaffolds

The vastness of chemical space offers immense opportunities for discovering novel drug scaffolds. Systematic exploration of this space can uncover unprecedented molecular architectures with significant biological potential. Azepane-based scaffolds, while known, remain a relatively underexplored area, promising new avenues for drug discovery. researchgate.netnih.govacs.org

A recent study systematically investigated the structural diversity of simple drug scaffolds by computationally enumerating amines and diamines from the GDB-4c ring systems database. researchgate.netnih.govacs.org This exploration led to the synthesis of several previously unknown cis- and trans-fused azepanes. researchgate.netnih.gov This approach underscores the potential for discovering novel and potent compounds by venturing into uncharted areas of chemical space, starting with a foundational scaffold like azepane. researchgate.net

| Database Exploration Summary | Details | Source |

| Starting Database | GDB-4c ring systems | researchgate.netnih.gov |

| Enumerated Molecules | 1,139 possible amines and diamines with up to two five-, six-, or seven-membered rings | researchgate.netnih.gov |

| Unprecedented Scaffolds | 680 of the enumerated cases were not listed in PubChem | researchgate.netnih.gov |

| Outcome | Synthesis of novel cis- and trans-fused azepanes, leading to the discovery of potent bioactive compounds | researchgate.netnih.govacs.org |

From this screening campaign, an N-benzylated bicyclic azepane was identified as a potent inhibitor of monoamine transporters, specifically the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), with IC50 values below 100 nM. researchgate.netacs.orgunibe.ch This discovery highlights how systematic exploration around the azepane core can yield compounds with significant potential for treating neuropsychiatric disorders. researchgate.netunibe.ch

Structure-Activity Relationship (SAR) Studies on Azepane-Containing Compounds

Once a promising scaffold is identified, Structure-Activity Relationship (SAR) studies are crucial for optimizing its biological activity. SAR involves synthesizing and testing a series of analogues to understand how specific structural modifications influence potency, selectivity, and other pharmacological properties. Azepane-containing compounds have been the subject of extensive SAR studies that demonstrate the "tunability" of this scaffold. nih.govacs.org

In the case of the N-benzylated bicyclic azepane discovered through chemical space exploration, SAR profiling revealed that modifying the benzyl (B1604629) group significantly impacted its activity. acs.org Specifically, the halogenation of the benzyl group was found to strongly modulate both the activity and the selectivity of the compounds against the three major monoamine transporters (DAT, NET, and SERT). acs.org This indicates that the N-benzylated azepane scaffold is a viable starting point for developing CNS drugs, as its interaction with targets can be fine-tuned through chemical modification. acs.org

Further SAR studies have been conducted on other azepane derivatives. For example, the design and optimization of azepane-containing derivatives as inhibitors of protein tyrosine phosphatases PTPN2 and PTPN1 have been reported, leading to the development of a novel inhibitor with nanomolar potency. nih.govmedchemexpress.com

| Compound Modification | Target(s) | Observed Effect on Activity | Source |

| N-benzylated bicyclic azepane | DAT, NET, SERT | Halogenation of the benzyl group strongly modulated activity and selectivity. | acs.org |

| N-benzylated bicyclic azepane | DAT, NET, SERT | Cis-fused isomers showed stronger activity than trans-fused isomers. | acs.org |

| Azepane-containing derivatives | PTPN2/PTPN1 | Optimization led to a novel inhibitor with nanomolar potency and in vivo efficacy. | nih.govmedchemexpress.com |

Rational Approaches to Design Utilizing Azepane Scaffolds

Rational drug design leverages structural information about a biological target to design molecules that can interact with it specifically and effectively. The conformational properties of the azepane scaffold make it particularly amenable to such rational, structure-based design approaches. nih.govmedchemexpress.com

The development of azepane-glycoside antibiotics is a prime example of this approach. nih.gov By using three-dimensional structural data of the bacterial ribosome, researchers were able to design azepane-based molecules that could effectively replace the natural 2-deoxystreptamine scaffold, leading to potent inhibitors of protein biosynthesis. nih.gov

Similarly, the discovery of novel small-molecule inhibitors for protein tyrosine phosphatases PTPN2 and PTPN1 involved a rational design and development process centered on an azepane-containing structure. medchemexpress.com This effort resulted in a compound with nanomolar inhibitory potency and good oral bioavailability, demonstrating robust antitumor efficacy in vivo. nih.govmedchemexpress.com These successes showcase how the defined three-dimensional structure of the azepane ring can be used as a starting point in computational and structure-based design campaigns to generate highly potent and selective therapeutic candidates.

Computational Chemistry and Molecular Modeling of Azepane Carbamate Systems

Conformational Analysis and Energy Landscape Exploration

The seven-membered azepane ring is characterized by its significant conformational flexibility, a feature crucial to its biological activity. mq.edu.au Computational modeling, alongside experimental techniques like ¹H NMR spectroscopy, is vital for exploring the complex energy landscape of substituted azepanes. mq.edu.au

High-level electronic structure calculations have been employed to conduct a holistic conformational analysis of azepane and its heterocyclic analogues. nih.gov Such studies have revealed that the twist-chair conformation is generally the most stable energetic minimum for these systems, while the chair conformation often represents a transitional state. nih.gov The introduction of substituents on the azepane ring, such as the benzyl (B1604629) carbamate (B1207046) group, can significantly influence the conformational equilibrium, biasing the ring towards a single major conformation. mq.edu.aursc.org This conformational regulation is a key aspect of rational drug design, as it can lock the molecule into a bioactive conformation.

The carbamate functionality itself introduces an additional layer of conformational complexity due to the delocalization of nitrogen's nonbonded electrons into the carboxyl group. nih.gov This imparts a degree of rigidity and results in the potential for syn and anti rotamers. nih.gov The energy difference between these isomers can be small, leading to a dynamic equilibrium that is sensitive to the nature of the substituents and the surrounding environment. nih.gov Computational studies allow for the detailed exploration of this isomeric balance and the energy barriers to interconversion.

Table 1: Conformational Preferences in Azepane Systems

| Conformation | Relative Stability | Associated State | Reference |

|---|---|---|---|

| Twist-Chair | Most Stable | Ground State | nih.gov |

Molecular Docking and Ligand-Protein Interaction Studies of Azepane Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the intermolecular interactions. This method is widely used to study how azepane derivatives interact with biological targets. neliti.comnih.govresearchgate.net

Docking studies on various azepane derivatives have been conducted against a range of protein targets, including enzymes and receptors implicated in different diseases. neliti.comnih.gov These studies calculate binding energies and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's binding site. researchgate.netnih.gov For instance, the carbamate moiety in "Benzyl azepan-4-ylcarbamate hydrochloride" can act as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating specific interactions within a protein's active site. nih.gov

The insights gained from these ligand-protein interaction studies are fundamental to understanding the mechanism of action and for the structure-based design of more potent and selective inhibitors. nih.gov By analyzing the binding modes of a series of azepane derivatives, researchers can establish structure-activity relationships (SAR), guiding the synthesis of new compounds with improved pharmacological profiles. researchgate.net

Table 2: Key Interactions in Ligand-Protein Binding

| Interaction Type | Description | Importance in Drug Design |

|---|---|---|

| Hydrogen Bonding | An attractive interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. nih.gov | Crucial for binding affinity and specificity. nih.gov |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. researchgate.net | Major driving force for ligand binding. nih.gov |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. nih.gov | Guides the ligand into the binding pocket and contributes to binding energy. |

In Silico Screening and Virtual Library Design for Azepane Derivatives

In silico screening, or virtual screening, is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. benthamdirect.com This approach is significantly faster and more cost-effective than traditional high-throughput screening. For azepane derivatives, virtual screening can be used to explore vast chemical spaces to discover novel scaffolds or derivatives with potential therapeutic activity. benthamdirect.com

The design of virtual libraries is a critical component of this process. These libraries can be constructed based on a known active scaffold, such as the azepane ring, and systematically modified with various substituents to generate a diverse set of virtual compounds. researchgate.net Tools and platforms, such as the Pfizer Global Virtual Library (PGVL), have been developed to manage and utilize large amounts of parallel synthesis information to create synthetically feasible virtual compound collections. researchgate.net This ensures that the hits identified from virtual screening are more likely to be synthesizable.

Following the generation of a virtual library of azepane derivatives, molecular docking and other computational filters are applied to rank the compounds based on their predicted binding affinity and other drug-like properties. researchgate.net This process narrows down the number of compounds for experimental testing, enriching the hit rate of the screening campaign.

Quantum Chemical Calculations for Mechanistic Insights in Azepane Chemistry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure, reactivity, and stability of molecules like azepane and its derivatives. acs.orgresearchgate.net These methods can be used to calculate a wide range of molecular properties and descriptors, offering deep mechanistic insights into chemical reactions and interactions. nih.govmdpi.comsubstack.com

For azepane systems, DFT calculations have been utilized to explore global reactivity descriptors, analyze charge distribution, and validate spectroscopic properties by comparing calculated data with experimental X-ray crystallographic data. nih.govacs.orgresearchgate.net For example, calculated geometrical parameters such as bond lengths and angles for the azepane ring have shown excellent conformity with experimental values. nih.govacs.org

These calculations are also instrumental in understanding reaction mechanisms. By mapping potential energy surfaces, identifying transition states, and calculating activation energies, quantum chemistry can elucidate the pathways of chemical transformations involving the azepane scaffold. nih.govnih.gov This knowledge is invaluable for optimizing synthetic routes and for understanding the metabolic fate of azepane-containing compounds. acs.orgresearchgate.net The application of these methods allows for a detailed, physics-based understanding of the chemical behavior of "this compound" at the atomic level. nih.govmdpi.com

Table 3: Applications of Quantum Chemical Calculations in Azepane Chemistry

| Application | Description | Significance | Reference |

|---|---|---|---|

| Geometry Optimization | Finding the lowest energy conformation of the molecule. | Provides accurate 3D structures for further analysis. | nih.gov |

| Calculation of Molecular Properties | Determining electronic properties like dipole moment, polarizability, and molecular orbital energies. | Helps in understanding reactivity and intermolecular interactions. | acs.orgresearchgate.net |

| Reaction Mechanism Elucidation | Mapping the energy profile of a chemical reaction, including reactants, products, and transition states. | Provides fundamental understanding of chemical transformations. | nih.gov |

Applications in Chemical Biology and Mechanistic Biochemical Studies

Azepane Derivatives as Probes for Biological Pathways

Azepane-containing molecules have been successfully developed as highly specific probes to investigate and modulate key cellular signaling pathways. Their unique conformational properties allow for precise interactions with biological targets, enabling detailed study of their function and role in disease.

One of the most significant applications of azepane derivatives is in the development of inhibitors for challenging protein-protein interactions (PPIs), which are central to many disease pathologies. A prime example is the disruption of the interaction between Menin and Mixed Lineage Leukemia (MLL) protein. This interaction is critical for the leukemogenic activity of MLL fusion proteins, which drive aggressive forms of acute leukemia. organic-chemistry.orggoogleapis.com

Researchers at Janssen Pharmaceutica have synthesized potent azepane-based inhibitors that disrupt the Menin-MLL interaction. nih.gov These compounds bind directly to Menin, blocking its association with MLL and reversing the oncogenic activity of MLL fusion proteins. organic-chemistry.org This inhibition leads to the downregulation of target genes like HOXA9 and MEIS1, which are essential for leukemia maintenance. The subsequent effects include the selective blockage of proliferation, induction of apoptosis, and promotion of cellular differentiation in leukemia cells that harbor MLL translocations. organic-chemistry.org

The potency of these azepane derivatives has been demonstrated in various assays, showcasing their utility as chemical probes.

Table 1: Activity of an Exemplary Azepane-Based Menin-MLL Inhibitor

| Assay Type | Target/Cell Line | Measurement | Result (IC₅₀) | Reference |

|---|---|---|---|---|

| Fluorescence Polarization | Menin-MLL Interaction | Inhibition | 0.038 µM | nih.gov |

| HTRF Assay | Menin-MLL Interaction | Inhibition | 14 nM | nih.gov |

| Antiproliferative Activity | MV-4-11 Cells (MLL-AF4) | Inhibition of Proliferation | 0.44 µM | nih.gov |

| MOLM-14 Cells (MLL-AF9) | Inhibition of Proliferation | 3.1 µM | nih.gov |

The azepane scaffold has been incorporated into inhibitors targeting various enzyme classes, demonstrating its broad applicability in mechanistic biochemical studies.

Oxidoreductase Inhibition : Azepane derivatives have been explored as inhibitors of oxidoreductases. For instance, novel hybrids of 10,11-dihydro-5H-dibenzo[b,f]azepine and triazoles have been synthesized and evaluated for their ability to inhibit xanthine (B1682287) oxidase, an enzyme implicated in conditions like gout and cardiovascular diseases. dntb.gov.ua Additionally, 3-sulfonamide benzoate (B1203000) derivatives featuring a seven-membered azepane ring were synthesized and found to be potent inhibitors of Carbonic Anhydrase IX (CAIX), a tumor-associated enzyme. The most potent of these compounds exhibited an IC₅₀ of 19 nM. researchgate.net

Other Enzyme Inhibition : The versatility of the azepane ring is further highlighted by its use in inhibitors for other enzyme families.

Protein Tyrosine Phosphatases (PTPs) : Azepane-containing derivatives have been designed as potent dual inhibitors of PTPN2 and PTPN1, enzymes that act as negative regulators in immune signaling pathways. researchgate.netnih.gov Inhibition of these phosphatases is an attractive approach to enhance anti-tumor immunity.

γ-Secretase : Substituted 2-oxo-azepane derivatives have been developed as low nanomolar inhibitors of γ-secretase, a key enzyme involved in the pathology of Alzheimer's disease. nih.gov

Protein Kinase B (PKB) : Based on the natural product (-)-balanol, which contains an azepane core, novel derivatives were synthesized as highly active inhibitors of Protein Kinase B (PKB-alpha), a crucial node in cell survival signaling pathways. nih.gov

Table 2: Examples of Azepane Derivatives in Enzyme Inhibition

| Enzyme Target | Azepane Derivative Class | Reported Potency (IC₅₀) | Therapeutic Area | Reference |

|---|---|---|---|---|

| Carbonic Anhydrase IX | 3-(azepan-1-ylsulfonyl)-N-aryl benzamides | 19 nM | Oncology | researchgate.net |

| γ-Secretase | 5,5-disubstituted-2-oxo-azepanes | Low nanomolar | Alzheimer's Disease | nih.gov |

| Protein Kinase B (PKB-α) | (-)-Balanol isosteres | 4 nM | Oncology | nih.gov |

| PTPN2/PTPN1 | Azepane-containing small molecules | Nanomolar | Immuno-oncology | researchgate.netnih.gov |

Autotaxin (ATX) Inhibition : Autotaxin is a secreted enzyme that produces the signaling lipid lysophosphatidic acid (LPA), which is involved in numerous pathological processes, including fibrosis and cancer. researchgate.netmdpi.com While many small molecule inhibitors of ATX have been developed, targeting its active site or allosteric sites, the incorporation of the azepane scaffold into potent ATX inhibitors is not widely reported in the current scientific literature. researchgate.netmdpi.com The development of ATX inhibitors generally focuses on mimicking the lipid substrate or binding to key residues within the enzyme's active site pocket. mdpi.com

Understanding Structure-Function Relationships at the Molecular Level

The azepane ring provides a flexible yet constrained scaffold that is highly useful for probing structure-activity relationships (SAR). By systematically modifying the substitution patterns on the azepane ring and its appended functionalities, chemists can decipher the precise molecular interactions that govern a compound's biological activity.

In the development of azepane-based protein kinase B (PKB) inhibitors, the original lead compound contained an ester linkage that was unstable in plasma. nih.gov By replacing this ester with isosteric linkers such as an amide or ether, researchers were able to create analogues with significantly improved plasma stability while retaining high potency (IC₅₀ = 4 nM). nih.gov X-ray crystallography of these new inhibitors in complex with the related enzyme PKA revealed detailed binding interactions and conformational changes, providing a molecular-level explanation for their activity and guiding further design. nih.gov

Similarly, extensive SAR studies on Menin-MLL inhibitors have elucidated key structural requirements for potent inhibition. For example, the development of VTP50469, a highly potent inhibitor, involved replacing a piperazine (B1678402) moiety with a spirocyclic group on the azepane-containing scaffold. nih.gov This modification led to a 30-fold increase in potency, which a co-crystal structure revealed was due to the establishment of a distinct pi-cation interaction with tyrosine residues in the Menin binding pocket. nih.gov These studies underscore how the azepane structure can be systematically optimized to enhance molecular interactions and biological function.

Biotransformation Studies of Azepane-Containing Substrates

Understanding the metabolic fate of drug candidates is crucial in medicinal chemistry. The azepane ring, as an alicyclic amine structure, is a target for various drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs). nih.gov Biotransformation studies of azepane-containing drugs reveal several common metabolic pathways. These studies are essential for designing molecules with favorable pharmacokinetic properties and avoiding the generation of reactive or toxic metabolites.

The most common biotransformations involving the azepane ring include: nih.gov

Ring Oxidation : Hydroxylation can occur at carbon atoms within the azepane ring, often at the C-3 or C-4 position, or at the carbon atom alpha to the nitrogen. This introduces a polar group, facilitating excretion.

N-Dealkylation : If the azepane nitrogen is substituted with an alkyl group, oxidative N-dealkylation is a common metabolic route. This process involves the CYP-mediated hydroxylation of the carbon adjacent to the nitrogen, leading to an unstable carbinolamine intermediate that cleaves to remove the alkyl group.

N-Oxidation : The electron-rich nitrogen of the azepane ring can be directly oxidized to form an N-oxide.

Ring Opening : In some instances, metabolic processes can lead to the opening of the azepane ring. nih.gov

These metabolic pathways are critical considerations in the design of azepane-based drugs, as they influence the compound's half-life, clearance, and potential for bioactivation into reactive intermediates. nih.gov

Future Perspectives and Emerging Trends in Benzyl Azepan 4 Ylcarbamate Hydrochloride Research

Development of Novel Synthetic Routes for Azepane Carbamates

The synthesis of functionalized azepanes remains a challenge due to the slower cyclization kinetics involved in forming seven-membered rings. nih.gov Consequently, a significant area of research is the development of more efficient and stereoselective synthetic strategies.

Recent advancements have moved beyond traditional methods like ring-closing metathesis or reductive amination. nih.govacs.org One promising approach is the osmium-catalyzed tethered aminohydroxylation, which allows for the creation of new C–N bonds with excellent control over regio- and stereochemistry, leading to heavily hydroxylated azepane iminosugars. nih.govacs.org Another novel strategy involves the copper(I)-catalyzed tandem amination/cyclization of fluorinated allenynes, which efficiently produces trifluoromethyl-containing azepine-2-carboxylates. nih.gov

For the carbamate (B1207046) moiety, new sustainable methods are being explored to avoid hazardous reagents. A recent methodology allows for the direct transformation of Boc-protected amines into carbamates using lithium tert-butoxide as the sole base, eliminating the need for metal catalysts. rsc.org The convergence of these innovative ring-formation strategies with greener carbamate synthesis is poised to streamline the production of complex azepane carbamates.

| Synthetic Strategy | Key Features | Resulting Structure Type | Reference |

| Osmium-Catalyzed Tethered Aminohydroxylation | High regio- and stereocontrol of C-N bond formation. | Polyhydroxylated azepanes. | nih.govacs.org |

| Copper(I)-Catalyzed Tandem Amination/Cyclization | Efficient formation of functionalized azepine rings. | CF3-containing azepine-2-carboxylates. | nih.gov |

| Direct Conversion of Boc-Protected Amines | Metal-catalyst-free; sustainable. | Carbamates, thiocarbamates, ureas. | rsc.org |

Advanced Scaffold Derivatization for Diverse Chemical Libraries

The azepane scaffold's structural flexibility makes it an ideal candidate for creating diverse chemical libraries for drug discovery. nih.gov Research is focused on exploring novel bicyclic and spirocyclic systems and developing methods for stereoselective functionalization.

Systematic exploration of chemical space has revealed that a vast number of simple scaffolds, particularly those containing seven-membered rings like azepane, remain unexplored. nih.gov Researchers are now synthesizing previously unknown cis- and trans-fused bicyclic azepanes, which can be further derivatized to probe new areas of chemical space. nih.govunibe.ch For instance, the synthesis of optically active [b]-annulated azepane scaffolds provides two distinct points for further chemical modification, enabling the creation of a wide range of derivatives from a single core structure. chemistryviews.org

The derivatization of pre-assembled heterocyclic scaffolds on a solid phase is an attractive approach for the high-throughput synthesis of new compounds for screening. researchgate.net This method allows a core scaffold, like an azepane derivative, to be prepared in bulk and then portioned out for numerous parallel reactions, rapidly generating large libraries of related molecules. researchgate.net This strategy is crucial for structure-activity relationship (SAR) studies, as seen in the optimization of azepane derivatives as protein kinase B (PKB) inhibitors. nih.gov

| Derivatization Approach | Objective | Significance | Reference |

| Synthesis of Fused Bicyclic Azepanes | To access novel regions of chemical space. | Discovery of scaffolds with new pharmacological profiles. | nih.govunibe.ch |

| Optically Active Annulated Scaffolds | Provide multiple, defined points for diversification. | Enantioselective synthesis of complex derivatives. | chemistryviews.org |

| Solid-Phase Synthesis | High-throughput generation of compound libraries. | Rapid exploration of structure-activity relationships (SAR). | researchgate.net |

Integration with High-Throughput Screening in Academic Settings

The integration of high-throughput screening (HTS) into academic research has significantly accelerated early-stage drug discovery. nih.govresearchgate.net Once the domain of the pharmaceutical industry, academic HTS centers now provide the tools to test vast libraries of compounds, including novel azepane derivatives, against new biological targets. nih.govresearchgate.net

Academic HTS programs pursue goals of drug discovery, chemical genetics (using small molecules to probe biological function), and training. nih.gov The process involves developing robust assays, performing primary screens on large compound libraries, reconfirming active "hits" in dose-response experiments, and conducting secondary assays to assess selectivity and potential cytotoxicity. mdpi.com Both biochemical assays (testing against a purified target) and cell-based assays (evaluating effects in a cellular context) are employed. yu.edu While biochemical assays are simpler, cell-based assays provide more biologically relevant data, helping to eliminate compounds that are toxic or cannot cross the cell membrane. yu.edu The availability of these capabilities allows academic labs that synthesize novel azepane-based compounds to rapidly assess their biological potential. mdpi.com

| HTS Integration Stage | Description | Purpose | Reference |

| Assay Development | Creation of a robust and scalable method to measure a biological effect. | To enable the screening of thousands of compounds efficiently. | mdpi.com |

| Primary Screening | Initial testing of a large compound library at a single concentration. | To identify "actives" or "hits" that show activity in the primary assay. | mdpi.com |

| Hit Confirmation & Secondary Assays | Re-testing hits in dose-response format and in different assays (e.g., for selectivity or cytotoxicity). | To confirm activity, determine potency, and eliminate promiscuous or toxic compounds. | mdpi.comyu.edu |

Computational Predictions for Novel Azepane-Based Architectures

Computational chemistry is becoming an indispensable tool for designing the next generation of azepane-based compounds. These in silico methods allow researchers to predict the properties and potential biological activity of novel molecular architectures before undertaking their synthesis, saving significant time and resources.

One key application is the use of software to predict synthetic accessibility. For example, tools like AiZynthfinder can analyze a proposed structure and suggest a viable synthetic pathway, guiding chemists toward scaffolds that are realistically achievable in the lab. nih.gov Furthermore, computational approaches are used to screen virtual libraries of compounds against biological targets. mdpi.com Techniques such as pharmacophore mapping identify the essential structural features required for biological activity, while 3-D QSAR (Quantitative Structure-Activity Relationship) models can predict the potency of new derivatives. mdpi.com

Polypharmacology browsers, such as PPB2, can predict potential biological targets for a novel scaffold by comparing its structure to those of known drugs and ligands. nih.govunibe.ch This approach was successfully used to identify an N-benzylated bicyclic azepane as a potent inhibitor of monoamine transporters, demonstrating the power of computational predictions to guide experimental screening and uncover new therapeutic potential for unexplored azepane architectures. nih.govunibe.ch

Q & A

Basic Research Question

- Buffered Solutions : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Light Exposure : Conduct ICH-compliant photostability tests (1.2 million lux hours) to detect photooxidation products .

Advanced Research Question

- Metabolite Profiling : Use LC-QTOF-MS to identify Phase I/II metabolites in liver microsomes, focusing on carbamate esterase-mediated hydrolysis .

- Radiolabeled Studies : Incorporate ¹⁴C-labeled benzyl groups to trace degradation pathways in vivo .

What strategies resolve spectral interference when characterizing this compound in complex matrices?

Basic Research Question

- Sample Cleanup : Solid-phase extraction (C18 cartridges) removes lipids/proteins from biological matrices .

- Derivatization : Use trifluoroacetic anhydride to enhance GC-MS volatility of polar degradation products .

Advanced Research Question

- 2D-NMR (HSQC, HMBC) : Assign overlapping proton signals in crowded regions (e.g., δ 1.5–2.5 ppm for azepane protons) .

- High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric impurities with mass accuracy <2 ppm .

How can researchers mitigate hazards during large-scale synthesis or handling?

Basic Research Question

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to prevent inhalation of hydrochloride dust .

- PPE : Nitrile gloves (ASTM D6978-05 standard), chemical goggles, and Tyvek suits .

Advanced Research Question

- Process Safety Analysis : Conduct DSC to identify exothermic decomposition thresholds (>150°C) .

- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal .

What computational tools predict the reactivity or pharmacokinetics of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.